molecular formula C₂₄H₄₂ B1159101 1-Heptyl-3-hexyl-5-pentylbenzene

1-Heptyl-3-hexyl-5-pentylbenzene

Cat. No.: B1159101
M. Wt: 330.59
Attention: For research use only. Not for human or veterinary use.
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Description

1-Heptyl-3-hexyl-5-pentylbenzene is a tri-substituted benzene derivative with three distinct alkyl chains at the 1, 3, and 5 positions of the aromatic ring. Its molecular formula is C₂₄H₄₂, and it has a molecular weight of 330.6 g/mol . The compound is structurally characterized by:

  • A heptyl group (C₇H₁₅) at position 1.
  • A hexyl group (C₆H₁₃) at position 3.
  • A pentyl group (C₅H₁₁) at position 5.

Properties

Molecular Formula

C₂₄H₄₂

Molecular Weight

330.59

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tri-substituted alkylbenzenes are a class of compounds with diverse applications. Below is a comparative analysis based on molecular structure, physical properties, and functional uses.

Structural Analogues and Their Properties

Table 1: Comparison of Tri-Substituted Alkylbenzenes
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Applications/Notes
1-Heptyl-3-hexyl-5-pentylbenzene C₂₄H₄₂ 330.6 Heptyl (1), Hexyl (3), Pentyl (5) Lubricants, ERα inhibition
1-n-Amyl-3-n-Hexyl-5-n-Heptylbenzene C₂₄H₄₂ 330.6 Pentyl (1), Hexyl (3), Heptyl (5) Structural isomer of the above; similar applications inferred
3-Phenyldodecane C₁₈H₃₀ 246.4 Ethyloctyl (mono-substituted) Limited data; likely used in surfactants
3-Phenyltetradecane C₂₀H₃₄ 274.5 Ethyldecyl (mono-substituted) Industrial solvents
Key Observations:

Symmetry vs. Asymmetry: Compounds like 1-n-Amyl-3-n-Hexyl-5-n-Heptylbenzene are structural isomers of the target compound, differing only in substituent positions.

Alkyl Chain Length and Performance :

  • Longer alkyl chains (e.g., heptyl vs. pentyl) increase molecular weight and viscosity, making the compound suitable for high-temperature lubricants. Shorter chains improve volatility but reduce thermal stability .

Mono-Substituted vs. Tri-Substituted Derivatives: Mono-substituted alkylbenzenes (e.g., 3-Phenyldodecane) lack the steric bulk and multi-functional properties of tri-substituted variants, limiting their use to simpler applications like surfactants or solvents .

Functional Differences

  • Industrial Utility: The target compound’s asymmetric alkyl chains optimize lubricant performance by balancing viscosity and pour point, unlike mono-substituted analogues, which lack this tunability .

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